
N,N'-Bis(4-methyl-2-thiazolyl)-terephthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1N4-BIS(4-METHYL-13-THIAZOL-2-YL)BENZENE-14-DICARBOXAMIDE is a complex organic compound featuring a benzene ring substituted with two thiazole groups and two carboxamide groups. The thiazole moiety, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, is known for its versatility in medicinal chemistry . This compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1N4-BIS(4-METHYL-13-THIAZOL-2-YL)BENZENE-14-DICARBOXAMIDE typically involves the following steps:
Formation of Thiazole Rings: The thiazole rings are synthesized through a cyclization reaction involving α-haloketones and thiourea under acidic conditions.
Attachment to Benzene Ring: The synthesized thiazole rings are then attached to a benzene ring through a nucleophilic substitution reaction, where the thiazole acts as a nucleophile.
Formation of Carboxamide Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N1N4-BIS(4-METHYL-13-THIAZOL-2-YL)BENZENE-14-DICARBOXAMIDE undergoes various chemical reactions, including:
Substitution: The benzene ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N1N4-BIS(4-METHYL-13-THIAZOL-2-YL)BENZENE-14-DICARBOXAMIDE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N1N4-BIS(4-METHYL-13-THIAZOL-2-YL)BENZENE-14-DICARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The thiazole rings can form hydrogen bonds and π-π interactions with active sites of enzymes, leading to inhibition or activation of biochemical pathways . The carboxamide groups enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing anticancer drug.
Patellamide A: A natural product with a thiazole moiety.
Uniqueness
N1N4-BIS(4-METHYL-13-THIAZOL-2-YL)BENZENE-14-DICARBOXAMIDE is unique due to its dual thiazole and carboxamide functionalities, which confer distinct chemical reactivity and biological activity compared to other thiazole-containing compounds .
Properties
Molecular Formula |
C16H14N4O2S2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-N,4-N-bis(4-methyl-1,3-thiazol-2-yl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C16H14N4O2S2/c1-9-7-23-15(17-9)19-13(21)11-3-5-12(6-4-11)14(22)20-16-18-10(2)8-24-16/h3-8H,1-2H3,(H,17,19,21)(H,18,20,22) |
InChI Key |
SHXZAHPYXSXERG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


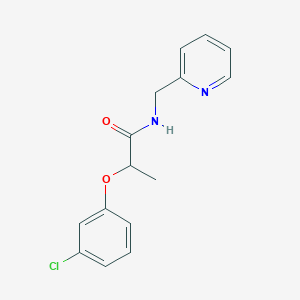
![N-(4-bromo-3-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10977009.png)
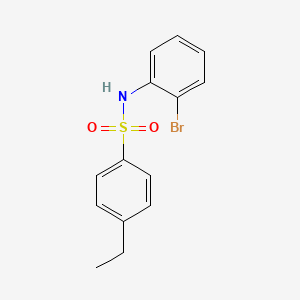
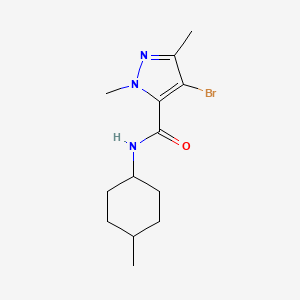
![3-[(4-bromobenzyl)sulfanyl]-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole](/img/structure/B10977027.png)

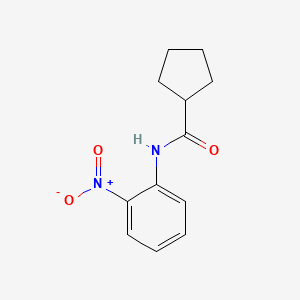
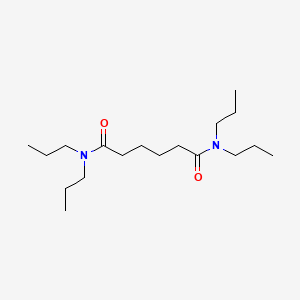
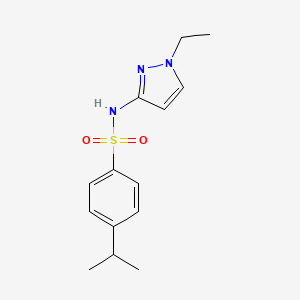
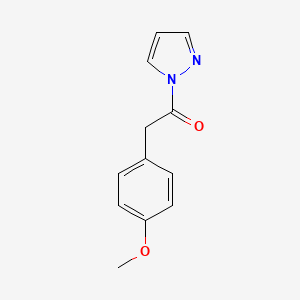
![6-{[4-(Propan-2-yl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10977067.png)
![propyl 2-[(phenylcarbamoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10977075.png)

![6-chloro-N-[(4-chlorophenyl)methyl]-2-(5-ethylthiophen-2-yl)quinoline-4-carboxamide](/img/structure/B10977092.png)
